molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

Cat. No.: B1342482
CAS No.: 863422-98-4
M. Wt: 288.3 g/mol
InChI Key: COOGNCBKKSOCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the copper-catalyzed multicomponent reaction. This method uses benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source . Another method involves the use of hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .

Scientific Research Applications

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the inhibition of key enzymes and pathways in microbial and cancer cells. For example, it can inhibit the biosynthesis of ergosterol in fungal cells, leading to cell membrane disruption and cell death . In cancer cells, it may interfere with DNA synthesis and repair mechanisms, inducing apoptosis .

Properties

IUPAC Name

2-(2-fluorophenyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOGNCBKKSOCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609975
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863422-98-4
Record name 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-phenyl-1,2-phenylenediamine (3.68 g, 20 mmol) and 40 ml of dichloromethane were charged in a 250 ml round bottle, 5 ml of triethylamine was then added, and the mixture was cooled to 0° C. 2-Fluoro-benzoyl chloride (3.16 g, 20 mmol) was dissolved in 40 ml of dichloromethane and then slowly added to the 250 ml round bottle. The reaction was conducted under a nitrogen atmosphere for 6 hours. After the reaction was complete, ether was added to form precipitation. The solid product was collected by filtration, washed with ether several times, and heated under reduced pressure to form 2-(2-fluoro-phenyl)-1-phenyl-1H-benzoimidazole (yield=4.32 g, 75%).
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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